molecular formula C8H16ClNO3 B1611248 (R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate CAS No. 651035-90-4

(R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1611248
CAS No.: 651035-90-4
M. Wt: 209.67 g/mol
InChI Key: UVUHZZFYJGGEFI-LURJTMIESA-N
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Description

®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxy group on a propan-2-yl backbone, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with 1-chloro-3-hydroxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Triethylamine, sodium hydroxide, dichloromethane, tetrahydrofuran.

    Oxidation: Pyridinium chlorochromate, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Various substituted carbamates depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Regeneration of the hydroxy group.

Scientific Research Applications

®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-hydroxypropan-2-one
  • 3-chloro-1,2-propanediol
  • 1-chloro-3-methoxy-2-propanol

Uniqueness

®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate is unique due to its chiral nature and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of chiral molecules and enhances its utility in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUHZZFYJGGEFI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479564
Record name tert-Butyl [(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651035-90-4
Record name tert-Butyl [(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate
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